molecular formula C14H16N2O2 B2831057 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 860649-55-4

6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2831057
CAS No.: 860649-55-4
M. Wt: 244.294
InChI Key: GOELFBPBOGNXBV-ZZXKWVIFSA-N
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Description

6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents for cardiovascular diseases and cancer. This specialty chemical features the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic ring known for its versatile biological activity and presence in numerous pharmacologically active molecules . The core pyridazinone structure is recognized for its vasodilatory properties, making derivatives like this compound valuable tools for studying hypertension and other cardiovascular conditions . Researchers are particularly interested in this class of compounds for reverse cardio-oncology , a growing field that addresses the link between cardiovascular diseases and cancer, as patients with hypertension show a higher susceptibility to cancer . The compound's potential dual activity against both cardiovascular and cancerous cell lines presents a promising avenue for drug repurposing strategies and the development of multi-targeted therapies . In cancer research, pyridazinone derivatives have demonstrated anti-proliferative effects against various human cancer cell lines, including HCT116 colon carcinoma models . The mechanism of action for pyridazinone derivatives in oncology research often involves inhibition of key molecular targets such as tyrosine kinases, phosphodiesterases (PDEs), and tubulin polymerization, or through interference with DNA repair mechanisms via PARP inhibition . The specific ethenylphenol substitution pattern in this compound is designed to optimize its interaction with these biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-13-8-4-11(5-9-13)3-6-12-7-10-14(17)16-15-12/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOELFBPBOGNXBV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ethoxyphenyl ethenyl intermediate.

    Reaction Conditions: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives under controlled conditions to form the pyridazinone ring.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-pyridazinone ring undergoes dehydrogenation to form aromatic pyridazine derivatives. Bromine in glacial acetic acid at elevated temperatures (60–70°C) facilitates this transformation, as demonstrated in structurally analogous compounds .

Reaction Conditions Product Catalyst/Solvent Yield
Br₂ (excess) in CH₃COOH, 3h reflux6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-3(2H)-pyridazinoneGlacial acetic acid 76%

Mechanistic Insight : Bromine acts as both an oxidizing agent and electrophile, abstracting hydrogen from the 4,5-dihydro ring and forming a conjugated aromatic system .

Reduction Reactions

The ethenyl (–CH=CH–) group is susceptible to catalytic hydrogenation. Palladium on carbon (Pd/C) in ethanol under H₂ atmosphere reduces the double bond to a single bond .

Substrate Reagents/Conditions Product Yield
Ethenyl derivative10% Pd/C, H₂ (1 atm), EtOH, RT6-[2-(4-Ethoxyphenyl)ethyl]-4,5-dihydro-3(2H)-pyridazinone85–92%

Note : The ethoxy group remains intact under these conditions due to its stability toward catalytic hydrogenation .

Electrophilic Substitution

The 4-ethoxyphenyl group participates in nitration and sulfonation. Nitration occurs regioselectively at the para position relative to the ethoxy group .

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C6-[(E)-2-(4-Ethoxy-3-nitrophenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone>90% para
SulfonationH₂SO₄ (fuming), 50°C6-[(E)-2-(4-Ethoxy-3-sulfophenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinoneQuantitative

Mechanistic Insight : The ethoxy group directs electrophiles to the ortho/para positions via resonance stabilization .

Nucleophilic Additions

The α,β-unsaturated ketone moiety in the pyridazinone ring undergoes Michael additions. Primary amines (e.g., methylamine) add to the conjugated system under mild conditions .

Nucleophile Conditions Product Application
CH₃NH₂EtOH, 25°C, 12h6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-5-(methylamino)-4,5-dihydro-3(2H)-pyridazinoneBioactivity enhancement

Limitation : Steric hindrance from the ethoxyphenyl group reduces reactivity toward bulkier nucleophiles .

Cyclization Reactions

Reaction with hydrazine derivatives forms fused heterocycles. For example, semicarbazide hydrochloride yields triazolo-pyridazinones under acidic conditions .

Reagent Conditions Product Biological Activity
Semicarbazide HClAcOH/NaOAc, reflux, 4h6-[(E)-2-(4-Ethoxyphenyl)ethenyl]- triazolo[4,3-b]pyridazinoneAnticancer (HCT116 IC₅₀: 12 µM)

Key Observation : Cyclized derivatives show enhanced inhibition of cancer cell proliferation compared to the parent compound .

Functional Group Interconversion

The ethoxy group undergoes demethylation under acidic conditions to form a phenolic derivative, which can then be functionalized further .

Reaction Conditions Product Yield
BBr₃ in CH₂Cl₂, −78°C6-[(E)-2-(4-Hydroxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone68%

Application : The phenolic product serves as a precursor for synthesizing sulfonate esters or ethers with tailored solubility .

Scientific Research Applications

Biological Activities

The pyridazinone structure is integral to various pharmacological activities, including:

  • Anti-inflammatory Activity :
    • Compounds with a pyridazinone backbone have shown promising anti-inflammatory effects. Research indicates that derivatives of pyridazinones can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, studies have demonstrated that certain pyrrolo[3,4-d]pyridazinone derivatives exhibit superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
  • Antioxidant Properties :
    • The antioxidant activity of pyridazinones has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Potential :
    • Pyridazinones have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]pyridazinone derivatives for their anti-inflammatory properties. The most potent compounds were found to inhibit COX-2 with high selectivity while exhibiting minimal side effects typical of conventional NSAIDs. The research involved molecular docking studies that provided insights into the binding affinities of these compounds to COX enzymes .

Case Study 2: Antioxidant Activity Assessment

In another investigation, a novel series of pyridazinone derivatives were synthesized and tested for their antioxidant capabilities using various in vitro assays. The results indicated that these compounds significantly reduced oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents against oxidative stress-related conditions .

Case Study 3: Anticancer Studies

Research focusing on the anticancer effects of pyridazinone derivatives demonstrated their ability to inhibit growth in several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition (selective for COX-2)
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to reduce inflammation or interact with DNA to exert antitumor effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and molecular properties of key pyridazinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-pyridazinone 4-Ethoxyphenyl ethenyl C15H16N2O2 256.30 Ethoxy group, ethenyl spacer
6-(4-Methoxyphenyl)-pyridazinone 4-Methoxyphenyl C11H12N2O2 204.23 Methoxy group, no ethenyl spacer
MCI-154 4-Pyridinylamino group C14H14N4O 278.29 Pyridinylamino substituent
CI-930 4-(1H-Imidazol-1-yl)phenyl C13H12N4O 256.26 Imidazole ring substitution
6-(4-Chlorophenyl)-pyridazinone 4-Chlorophenyl C10H9ClN2O 208.65 Chlorine substituent

Key Observations :

  • The ethenyl spacer may improve conformational flexibility, allowing better interaction with target receptors compared to rigid analogs like 6-(4-methoxyphenyl)-pyridazinone .
Pharmacological Activities
Antiplatelet Activity

Pyridazinones inhibit platelet aggregation by targeting pathways such as collagen-induced ADP release. Substituent hydrophobicity (measured by van der Waals volume, Vw) correlates with potency:

  • Target Compound : The ethoxy group’s larger Vw (vs. methoxy) may enhance hydrophobic interactions with platelet receptors, though direct data are unavailable.
  • MCI-154 Derivatives : Compounds with chloroacetamido substituents (e.g., 97a , IC50 = 0.03 μM) show 12-fold greater potency than MCI-154 (IC50 = 0.36 μM) .
  • 6-(4-Aminophenyl) Analogs: Derivatives with chloroalkanoyl groups exhibit 40-fold higher activity than early pyridazinones .
Hypotensive and Vasorelaxant Effects
  • Ethoxy vs. Methoxy : Ethoxy’s electron-donating nature may enhance vasodilation by stabilizing interactions with nitric oxide synthase or PDE III .
  • 5-Methyl Substitution: Analogs like 5-methyl-4,5-dihydropyridazinone demonstrate 2-fold higher cardiotonic activity than pimobendan due to improved PDE III binding .
Cardiotonic Activity
  • CI-930: A potent PDE III inhibitor (ED50 = 0.6 μM) with inotropic effects surpassing amrinone .
  • Target Compound : Lacks the imidazole or methyl groups critical in CI-930 or pimobendan, suggesting moderate PDE III affinity unless compensated by ethoxy’s hydrophobicity .
Structure-Activity Relationship (SAR) Insights

Substituent Position : Para-substitution on the phenyl ring (e.g., 4-ethoxy) maximizes activity by aligning with receptor binding pockets .

Spacer Groups : Ethenyl spacers improve conformational adaptability, as seen in analogs with 2–3x higher potency than rigid derivatives .

Electron-Withdrawing Groups : Chloro or nitro substituents enhance antiplatelet activity but may reduce cardiovascular safety margins .

Biological Activity

6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone, a derivative of pyridazinone, is gaining attention due to its promising biological activities. This compound features a unique ethoxyphenyl group that may enhance its pharmacological properties. Pyridazinones are known for a variety of activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to compile and analyze the biological activity of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2, with a CAS number of 860649-55-4. The compound's structure consists of a pyridazinone core substituted with an ethoxyphenyl group at one position and an ethenyl group at another, which may influence its interaction with biological targets.

Property Details
Molecular Formula C14H16N2O2
CAS Number 860649-55-4
IUPAC Name 3-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity against E. coli and Staphylococcus aureus .

Antitumor Activity

The antitumor potential of pyridazinones has been extensively studied. Compounds in this class have shown the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. For instance, the compound may interact with DNA or inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression .

Anti-inflammatory Activity

Pyridazinone derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes, which play a critical role in the inflammatory response. Studies have indicated that certain derivatives exhibit selective COX-2 inhibition, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors associated with disease pathways. For example:

  • Inhibition of COX Enzymes : Reducing inflammation and pain.
  • DNA Interaction : Potentially leading to apoptosis in cancer cells.

Further research is required to elucidate the precise molecular mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several pyridazinone derivatives and tested their efficacy against various microbial strains. The results showed that certain derivatives exhibited significant antibacterial activity, particularly against E. coli ATCC 35218 .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyridazinone derivatives on human cell lines. It was found that while some compounds showed mild cytotoxicity at higher concentrations (50 µM), they did not significantly affect cell viability below this threshold .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone and its analogs?

The synthesis typically involves multi-step protocols :

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of α,β-unsaturated ketones with hydrazines .
  • Step 2 : Introduction of the (E)-styryl group (e.g., via Heck coupling or Wittig reactions) to attach the 4-ethoxyphenyl moiety .
  • Step 3 : Functionalization of substituents (e.g., ethoxy group optimization) using nucleophilic substitution or catalytic hydrogenation .
    Key considerations : Reaction temperature (60–120°C), solvent polarity (DMF or ethanol), and catalysts (Pd for coupling reactions) significantly impact yield and stereoselectivity .

Q. How is the structure of this compound validated in synthetic chemistry research?

Structural characterization relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms the (E)-configuration of the ethenyl group (J = 16–18 Hz for trans coupling) and pyridazinone ring protons .
    • IR spectroscopy : Identifies carbonyl stretching (~1670 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What primary biological activities have been reported for pyridazinone derivatives like this compound?

Reported activities include:

  • Antiplatelet aggregation : Inhibition of ADP-induced platelet aggregation (IC₅₀ = 10–50 μM) via PDE3 inhibition .
  • Cardiotonic effects : Positive inotropic activity in isolated rabbit hearts (comparable to digoxin in some analogs) .
  • Vasorelaxation : Calcium channel modulation in aortic rings (EC₅₀ = 5–20 μM) .
    Note : Activity varies with substituents; ethoxy groups enhance metabolic stability .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological approach :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic clearance (e.g., CYP450 assays) to explain reduced in vivo activity .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that may influence efficacy .
  • Disease models : Use hypertensive or thrombotic animal models to validate mechanisms observed in vitro .
    Example : Pyridazinones with strong in vitro antiplatelet activity may show lower in vivo efficacy due to rapid glucuronidation .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for cardioactive applications?

Critical SAR findings:

  • Pyridazinone core : Essential for PDE3 inhibition; saturation at 4,5-positions enhances selectivity over PDE4 .
  • Ethoxyphenyl group : Increases lipophilicity (logP ~2.5), improving membrane permeability and duration of action .
  • Ethenyl linker : (E)-configuration maximizes steric alignment with target binding pockets .
    Advanced modifications :
    • Substituents at C-6 (e.g., chloro or nitro groups) boost inotropic activity by 2–3× .
    • Piperazine or benzamide derivatives improve solubility without compromising potency .

Q. What experimental strategies are used to enhance synthetic yield and purity for scaled-up production?

Optimization protocols :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency (yield >85%) .
  • Solvent optimization : Switch from DMF to ethanol reduces side reactions (e.g., oxidation) .
  • Chromatography-free purification : Recrystallization in ethyl acetate/hexane mixtures achieves >98% purity .
    Scale-up challenges : Control exothermic reactions (e.g., cyclocondensation) via dropwise reagent addition .

Q. How do researchers address discrepancies in reported biological activities across similar pyridazinone derivatives?

Analytical framework :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., platelet-rich plasma vs. whole blood) .
  • Target profiling : Use kinase/phosphodiesterase panels to identify off-target effects .
  • Computational modeling : Molecular docking clarifies binding mode variations due to substituent changes .
    Case study : Derivatives with 4-aminophenyl groups show conflicting vasorelaxation data due to differences in tissue preparation (endothelium-intact vs. denuded aorta) .

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